molecular formula C10H22O3P+ B14697964 Agn-PC-006iws CAS No. 22289-00-5

Agn-PC-006iws

Cat. No.: B14697964
CAS No.: 22289-00-5
M. Wt: 221.25 g/mol
InChI Key: JHVGCAWQXXUXPC-UHFFFAOYSA-N
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Description

Agn-PC-006iws (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structural features include a boronic acid functional group attached to a substituted aromatic ring, which is critical for its reactivity and applications in cross-coupling reactions, such as Suzuki-Miyaura catalysis. Key physicochemical properties include:

  • Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity .
  • Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" .
  • Synthetic Accessibility: Rated 2.07 (scale: 1 = easy to synthesize; 10 = difficult), implying feasible industrial production .

This compound’s unique combination of reactivity and bioavailability positions it as a candidate for pharmaceutical and materials science applications.

Properties

CAS No.

22289-00-5

Molecular Formula

C10H22O3P+

Molecular Weight

221.25 g/mol

IUPAC Name

bis(2,2-dimethylpropoxy)-oxophosphanium

InChI

InChI=1S/C10H22O3P/c1-9(2,3)7-12-14(11)13-8-10(4,5)6/h7-8H2,1-6H3/q+1

InChI Key

JHVGCAWQXXUXPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CO[P+](=O)OCC(C)(C)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Agn-PC-006iws undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include hydrohalic acids (HX) for electrophilic addition reactions, and specific reagents for hydration, halogenation, and hydrohalogenation . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Agn-PC-006iws has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Agn-PC-006iws involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Agn-PC-006iws is compared with two structurally analogous boronic acids (Table 1):

Table 1: Comparative Physicochemical Properties

Property This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
CAS No. 1046861-20-4 1072942-40-4 1256342-71-2
Molecular Formula C₆H₅BBrClO₂ C₆H₄BBrClO₂ C₆H₃BBrCl₂O₂
Molecular Weight 235.27 g/mol 234.26 g/mol 269.26 g/mol
Log Po/w (XLOGP3) 2.15 2.30 3.05
Solubility 0.24 mg/mL 0.18 mg/mL 0.09 mg/mL
BBB Permeability Yes No No
GI Absorption High Moderate Low
Key Observations:

Molecular Weight and Solubility : this compound exhibits higher solubility (0.24 mg/mL) compared to its analogs, likely due to its lower molecular weight and optimal halogen substitution pattern . Reduced solubility in analogs (e.g., 0.09 mg/mL for the dichloro derivative) may limit their utility in aqueous reaction systems or oral drug formulations .

Lipophilicity : The dichloro analog (Log P = 3.05) is more lipophilic, which could enhance membrane permeability but reduce water compatibility. This compound strikes a balance between solubility and reactivity .

BBB Permeability : this compound is uniquely BBB-permeable among the three, suggesting CNS-targeted applications, whereas analogs may be restricted to peripheral uses .

Functional and Pharmacological Comparisons

Reactivity in Cross-Coupling Reactions:
  • This compound is synthesized using palladium catalysis in a tetrahydrofuran/water system at 75°C . Its bromo and chloro substituents enhance electrophilicity, favoring aryl-aryl bond formation.
  • The dichloro analog’s steric hindrance may reduce reaction yields in sterically demanding catalytic systems .
Pharmacokinetic Predictions:
  • In contrast, the dichloro analog’s higher Log P may increase CYP binding affinity .
  • Dosing Considerations : this compound’ high bioavailability and BBB penetration could enable lower doses in CNS therapies compared to peripherally acting analogs .

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